
Dibenzyl 5-aminoisophthalate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of coordination polymers involving NH2-Aip and similar compounds typically occurs under hydrothermal conditions. For instance, three coordination polymers were synthesized using NH2-Aip and benzimidazole derivative ligands, resulting in different structural motifs and coordination fashions . Similarly, cadmium coordination polymers were derived from a flexible tetracarboxylic ligand related to NH2-Aip, leading to various topologies and architectures . These syntheses demonstrate the versatility of NH2-Aip derivatives in forming diverse structural frameworks.
Molecular Structure Analysis
The molecular structures of the synthesized coordination polymers are characterized by single-crystal X-ray diffraction analysis. The NH2-Aip ligand can adopt different bridging coordination modes, contributing to the formation of intricate hydrogen bonds and π-π stacking interactions within the supramolecular frameworks . The cadmium coordination polymers exhibit structures ranging from one-dimensional to three-dimensional frameworks with different topologies, highlighting the influence of the ligand's structure on the overall architecture of the polymer .
Chemical Reactions Analysis
The coordination polymers synthesized from NH2-Aip and its derivatives exhibit interesting chemical reactions, such as DNA-binding and luminescence sensing. For example, some of the coordination polymers bind to DNA in an intercalative mode, which could have implications for their use in biological systems . Additionally, certain cadmium coordination polymers show luminescent sensing capabilities towards nitrobenzene, suggesting potential applications in environmental monitoring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the coordination polymers derived from NH2-Aip and related compounds are diverse. These properties include solid-state luminescence, thermal stability, and the ability to function as p-type semiconductors . The photoluminescent properties of some polymers also enable them to act as luminescent sensors for specific chemicals, such as nitrobenzene . These properties are crucial for the potential application of these materials in electronic devices and sensors.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
Dibenzyl 5-aminoisophthalate, derived from 5-aminoisophthalic acid, is significant in the study of photophysical properties. Zhang et al. (2018) synthesized Schiff bases from 5-aminoisophthalic acid, observing strong blue fluorescence and high quantum efficiency in these compounds, suggesting potential applications in fluorescence and photonics (Zhang et al., 2018).
Chemodosimetric Applications
A Schiff base and its copper(II) complex, derived from 5-aminoisophthalic acid, exhibit distinctive chemodosimetric behavior, particularly towards mercury(II) ions. This unique property, involving selective hydrolysis, demonstrates the potential for environmental monitoring and detection of heavy metals (Kumar et al., 2014).
Polymer Synthesis for Fuel Cells
Poly(5-aminoisophthalic acid) (PAIPA) synthesized from 5-aminoisophthalic acid is used in creating proton-conducting polymer membranes for high-temperature proton exchange membrane fuel cells (HT-PEMFC). These membranes exhibit improved mechanical strength and enhanced proton conductivity, highlighting their importance in energy technology (Bhadra et al., 2010).
Luminescent Properties in Coordination Polymers
Lanthanide aminoisophthalate coordination polymers, derived from 5-aminoisophthalate, show tunable luminescent properties. These properties have implications in materials science, especially in the development of new luminescent materials (Luo et al., 2011).
Magnetic Properties in Transition Metal Polymers
5-aminoisophthalic acid is used to bridge polymers with transition metal cations, resulting in novel structures with diverse magnetic properties. This research has implications for the development of magnetic materials and their applications in various technologies (Wu et al., 2002).
Eigenschaften
IUPAC Name |
dibenzyl 5-aminobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c23-20-12-18(21(24)26-14-16-7-3-1-4-8-16)11-19(13-20)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15,23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJWRMQQXQBYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)N)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427519 | |
| Record name | DIBENZYL 5-AMINOISOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl 5-aminoisophthalate | |
CAS RN |
152699-63-3 | |
| Record name | DIBENZYL 5-AMINOISOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

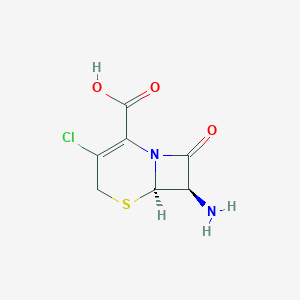
![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)
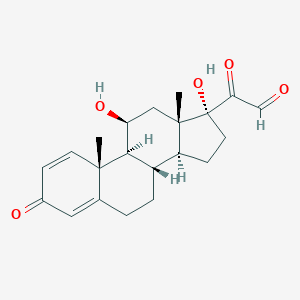

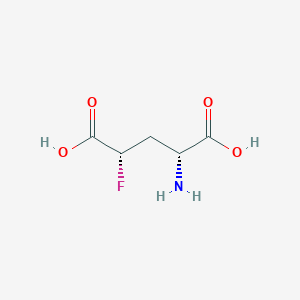

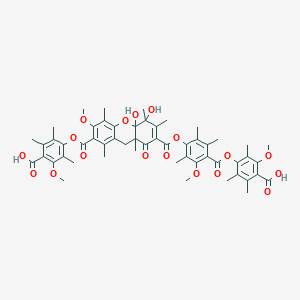

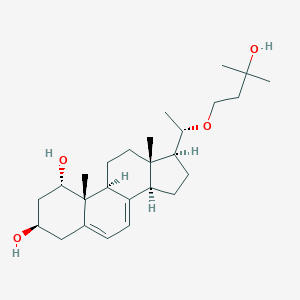

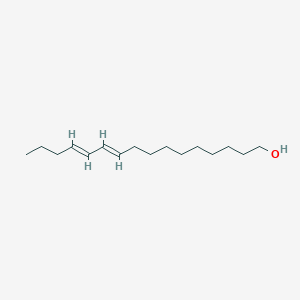
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
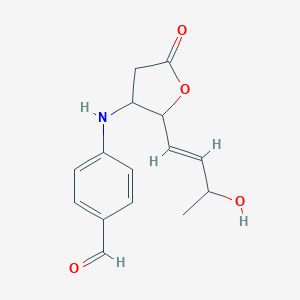
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)